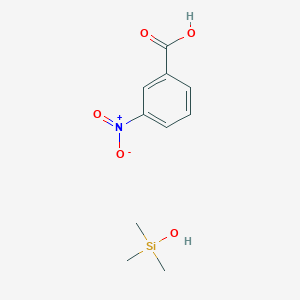
Hydroxy(trimethyl)silane;3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(trimethyl)silane;3-nitrobenzoic acid is a compound that combines the properties of both silane and nitrobenzoic acid Hydroxy(trimethyl)silane is known for its use in organic synthesis as a reducing agent, while 3-nitrobenzoic acid is an aromatic compound with a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Hydroxy(trimethyl)silane;3-nitrobenzoic acid involves the synthesis of both components separately, followed by their combination. Hydroxy(trimethyl)silane can be synthesized through the hydrosilylation of alkenes using catalysts such as platinum or rhodium . 3-nitrobenzoic acid can be prepared by the nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual components followed by their combination under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy(trimethyl)silane;3-nitrobenzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Chlorodiphenylsilane, indium chloride catalyst.
Substitution: Sodium nitrite, cuprous salts.
Major Products Formed
Oxidation: Amino(trimethyl)silane;3-aminobenzoic acid.
Reduction: Hydroxy(trimethyl)silane;3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
Hydroxy(trimethyl)silane;3-nitrobenzoic acid has several scientific research applications:
Biology: Potential use in the development of new biochemical assays and probes due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Hydroxy(trimethyl)silane;3-nitrobenzoic acid involves its ability to donate hydride ions and participate in redox reactions. The silane component acts as a hydride donor, reducing carbonyl compounds to alcohols. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Hydroxy(trimethyl)silane;3-nitrobenzoic acid can be compared with other similar compounds such as:
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
3-nitrobenzoic acid: A precursor for the synthesis of various aromatic compounds.
Hydroxy(trimethyl)silane: A reducing agent used in organic synthesis
The uniqueness of this compound lies in its combination of silane and nitrobenzoic acid properties, allowing it to participate in a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
62673-16-9 |
|---|---|
Formule moléculaire |
C10H15NO5Si |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
hydroxy(trimethyl)silane;3-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C3H10OSi/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3)4/h1-4H,(H,9,10);4H,1-3H3 |
Clé InChI |
FTDJKEQATFCDMW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Octylphenyl)ethenyl]benzonitrile](/img/structure/B14515049.png)

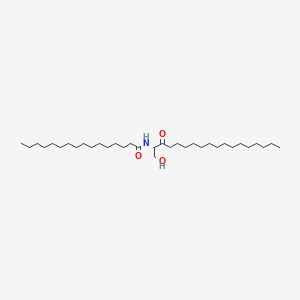
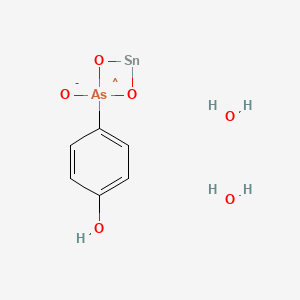
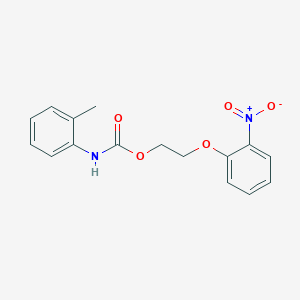

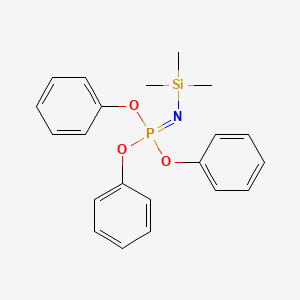
![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
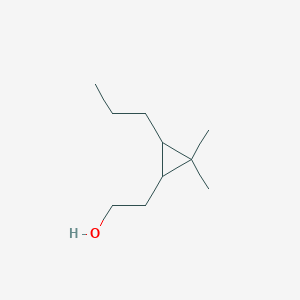
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
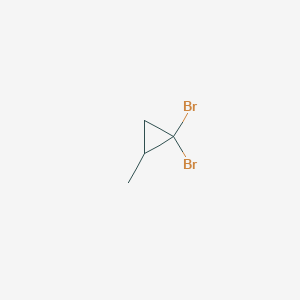
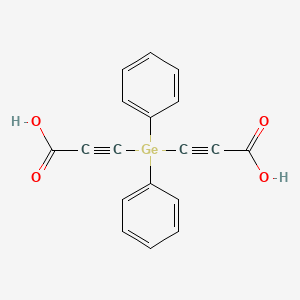
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
